(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a benzofuran core and a trihydroxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of a benzofuran derivative with a trihydroxybenzaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include:
- Benzofuran-3-one
- 2,4,5-Trihydroxybenzaldehyde
- Acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylene bridge can be reduced to form a dihydro derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydrobenzofuran derivatives
Substitution: Alkylated or acylated benzofuran derivatives
Scientific Research Applications
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may contribute to its antioxidant activity by scavenging free radicals. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
- (2Z)-2-[(2,5-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
- (2Z)-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one
Uniqueness
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring, which may influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant properties. This article reviews the current literature on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H10O5. Its structure features a benzofuran core with a trihydroxyphenyl group attached via a methylene bridge. This unique configuration contributes to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cells. The results indicated an IC50 value of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 20 | Apoptosis induction via mitochondrial pathway |
MCF-7 | 25 | Apoptosis induction via mitochondrial pathway |
The mechanism was further elucidated through fluorescence assays indicating increased reactive oxygen species (ROS) production upon treatment with the compound, which correlates with apoptosis induction .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
In a comparative study against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, the compound exhibited potency comparable to standard antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Enterococcus faecalis | 20 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results demonstrate that it possesses significant free radical scavenging ability.
ORAC Results
The ORAC value for the compound was found to be 45 µmol TE/g, indicating a strong capacity to neutralize free radicals compared to common antioxidants like vitamin C (ORAC value ~ 53 µmol TE/g).
Summary of Biological Activities
The biological activities of this compound are summarized below:
Activity Type | Evidence of Efficacy |
---|---|
Anticancer | IC50 values of 20 µM (HeLa), 25 µM (MCF-7) |
Antimicrobial | Active against S. aureus and E. faecalis with MICs of 15 µg/mL and 20 µg/mL respectively |
Antioxidant | ORAC value of 45 µmol TE/g |
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-10-7-12(18)11(17)5-8(10)6-14-15(19)9-3-1-2-4-13(9)20-14/h1-7,16-18H/b14-6- |
InChI Key |
VVYKSKJYFAOSBP-NSIKDUERSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3O)O)O)/O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3O)O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.